molecular formula C19H22N2OS B4878421 N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide

N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B4878421
M. Wt: 326.5 g/mol
InChI Key: XGBXCVBHBMJLQA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound with the molecular formula C19H22N2OS This compound is characterized by the presence of a cyclohexyl group, a phenyl group, and a pyridin-2-ylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of cyclohexylamine with 2-bromo-2-phenylacetamide to form an intermediate, which is then reacted with pyridine-2-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyridin-2-ylsulfanyl group is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitro-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
  • N-(4-bromo-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(pyridin-2-ylsulfanyl)-ethyl)-acetamide

Uniqueness

N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial arrangements and interactions are crucial .

Properties

IUPAC Name

N-cyclohexyl-2-phenyl-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c22-19(21-16-11-5-2-6-12-16)18(15-9-3-1-4-10-15)23-17-13-7-8-14-20-17/h1,3-4,7-10,13-14,16,18H,2,5-6,11-12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBXCVBHBMJLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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